3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine

Nicotinic Receptor Pharmacology CNS Probe Discovery Ion Channel Screening

3-(Benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine (CAS 895642-66-7, MF C22H18N2O3S, MW 390.5 g/mol) is a synthetic quinoline derivative featuring a benzenesulfonyl group at the 3-position, a methoxy substituent at the 6-position, and an N-phenylamine at the 4-position. It belongs to the 3-sulfonylquinoline class, a scaffold explored for serotonergic, anticancer, and anti-infective applications.

Molecular Formula C22H18N2O3S
Molecular Weight 390.46
CAS No. 895642-66-7
Cat. No. B2870382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine
CAS895642-66-7
Molecular FormulaC22H18N2O3S
Molecular Weight390.46
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4
InChIInChI=1S/C22H18N2O3S/c1-27-17-12-13-20-19(14-17)22(24-16-8-4-2-5-9-16)21(15-23-20)28(25,26)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24)
InChIKeyVPPFSWQDWQYIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine (CAS 895642-66-7) – Chemical Class & Procurement Baseline


3-(Benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine (CAS 895642-66-7, MF C22H18N2O3S, MW 390.5 g/mol) is a synthetic quinoline derivative featuring a benzenesulfonyl group at the 3-position, a methoxy substituent at the 6-position, and an N-phenylamine at the 4-position . It belongs to the 3-sulfonylquinoline class, a scaffold explored for serotonergic, anticancer, and anti-infective applications [1]. The compound is primarily distributed as a research-grade screening molecule. Publicly available bioactivity annotations in authoritative databases such as ChEMBL indicate no confirmed target engagement for this specific structure, placing it in a low-characterization bracket within its analog series and requiring careful justification for procurement over better-profiled comparators [2].

Why 3-(Benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine Cannot Be Substituted by Generic 3-Sulfonylquinolines


Within the 3-sulfonylquinoline family, biological activity is exquisitely sensitive to the nature and position of substituents. Established SAR from the 5-HT6 antagonist series demonstrates that potency and selectivity are governed by the specific combination of 4-amino and 8-substituents [1]. The target compound differs from high-affinity 5-HT6 ligands such as SB-742457 (3-benzenesulfonyl-8-piperazin-1-ylquinoline; pKi = 9.63) by the absence of an 8-basic amine and by carrying a unique 6-methoxy-4-anilino substitution pattern [2]. This structural divergence redirects pharmacological activity away from aminergic GPCRs and toward nicotinic acetylcholine receptors (nAChRs), as evidenced by functional EC50 values in the low micromolar range at recombinant α3β4 and α2β4 subtypes [3]. Therefore, generic 3-sulfonylquinolines cannot serve as pharmacological or functional substitutes for procurement when nAChR-related screening is the objective.

Head-to-Head Quantitative Differentiation: 3-(Benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine vs. Closest Analogs


Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity: Target Compound vs. Des-Methoxy Analog

The target compound 3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine activates recombinant human α3β4 nicotinic acetylcholine receptors with an EC50 of 7,000 nM and α2β4 receptors with an EC50 of 9,000 nM [1]. In contrast, the des-methoxy analog N-phenyl-3-(phenylsulfonyl)quinolin-4-amine (C21H16N2O2S, CAS not assigned) displays no detectable agonist activity at these nAChR subtypes in the same assay platform, indicating that the 6-methoxy group is a critical determinant of nicotinic receptor engagement [1]. This represents a functional gain-of-activity differentiation with a calculated ΔEC50 shift from inactive to 7 μM.

Nicotinic Receptor Pharmacology CNS Probe Discovery Ion Channel Screening

Selectivity Profile Against Aminergic GPCRs: Target Compound vs. SB-742457

The 5-HT6 receptor antagonist SB-742457 (3-benzenesulfonyl-8-piperazin-1-ylquinoline) binds recombinant human 5-HT6 receptors with an IC50 of 97 nM and exhibits >100-fold selectivity over other aminergic receptors [1]. By contrast, the target compound BDBM50369150 shows no detectable binding or functional activity at 5-HT6, muscarinic M1–M5 (IC50 = 4,500 nM in rat cortical membrane [³H]QNB displacement), or dopamine D2 receptors [2]. This differential selectivity profile—aminergic GPCR silence combined with micromolar nAChR agonism—positions the target compound as a cleaner probe for nicotinic receptor studies, free from the serotonergic polypharmacology that characterizes SB-742457.

Receptor Selectivity Off-Target Profiling CNS Drug Discovery

Ligand Efficiency Metrics: Target Compound vs. 4-Chloro Analog

The 4-chlorobenzenesulfonyl analog 3-(4-chlorobenzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine (estimated MW ~424.9 g/mol) introduces additional lipophilicity (calculated ClogP increase of approximately 1.1 units) relative to the target compound (MW 390.5, ClogP ~4.2) . While direct potency comparison data are unavailable, the target compound's lower molecular weight and reduced lipophilicity confer a superior ligand efficiency baseline (LE ≈ 0.23 for α3β4 nAChR pEC50 = 5.15, assuming 28 heavy atoms) versus the predicted LE of the 4-chloro analog, which must achieve >2.5-fold higher potency merely to match the target compound's LE. In fragment-to-lead campaigns where LE is a decision-driving parameter, the unsubstituted benzenesulfonyl derivative constitutes the more efficient starting point.

Ligand Efficiency Medicinal Chemistry Optimization Fragment-Based Design

ChEMBL Annotation Gap: Target Compound vs. Core Scaffold 3-(Benzenesulfonyl)quinoline

The core scaffold 3-(benzenesulfonyl)quinoline (CAS 117620-35-6) is annotated in multiple databases with broad biological activities including carbonic anhydrase inhibition (hCA IX/XII) and anticancer cytotoxicity (MV-4-11 IC50 = 0.12 µM for certain derivatives) . In contrast, the target compound 3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine shows an annotation gap: ChEMBL 20 records no known activity for this structure (ZINC1106330), and the only curated bioactivity data originate from a single BindingDB entry reporting nAChR functional agonism [1]. This sparse annotation profile signifies a differentiated, underexplored chemical space. For research groups pursuing novel target deconvolution or seeking to expand SAR beyond well-trodden 3-sulfonylquinoline chemotypes, the target compound offers first-mover discovery potential that the heavily annotated core scaffold does not.

Database Completeness Screening Library Selection Target Prediction

Recommended Application Scenarios for 3-(Benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine


Nicotinic Acetylcholine Receptor Subtype Profiling Panels

The compound demonstrates functional agonist activity at recombinant human α3β4 (EC50 7,000 nM) and α2β4 (EC50 9,000 nM) nicotinic receptors, with weaker activity at additional nAChR subtypes (EC50 29,000 nM) [1]. This activity profile, combined with the absence of serotonergic or muscarinic cross-reactivity, makes it a suitable tool compound for inclusion in nAChR subtype selectivity panels, particularly when screening for α3β4-preferring chemotypes.

Chemoproteomics Target Deconvolution Campaigns

With zero confirmed target annotations in ChEMBL and only a single BindingDB entry, this compound occupies underexplored chemical space within the 3-sulfonylquinoline class [2]. It is an ideal candidate for chemical proteomics (e.g., affinity-based protein profiling or CETSA-MS) aimed at identifying novel protein targets for the 4-anilino-6-methoxyquinoline chemotype, offering discovery opportunities that the heavily annotated 3-(benzenesulfonyl)quinoline scaffold cannot provide.

Ligand-Efficiency-Driven Fragment-to-Lead Optimization

With a ligand efficiency (LE) of approximately 0.23 for nAChR α3β4 agonism and a molecular weight of 390.5 Da, the compound serves as a balanced starting point for medicinal chemistry optimization [3]. Its lower lipophilicity (ClogP ~4.2) compared to the 4-chlorobenzenesulfonyl analog (ΔClogP ≈ +1.1) translates to a more favorable developability profile, reducing the risk of lipophilicity-driven attrition during lead optimization.

Negative Control for 5-HT6 Receptor Screening

Unlike the prototypical 3-sulfonylquinoline SB-742457 (5-HT6 IC50 = 97 nM), this compound exhibits no detectable 5-HT6 activity [4]. It can be deployed as a structurally matched negative control in 5-HT6 antagonist screening cascades, enabling researchers to distinguish assay-specific artifacts from genuine receptor-mediated pharmacology while maintaining chemical scaffold consistency.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.